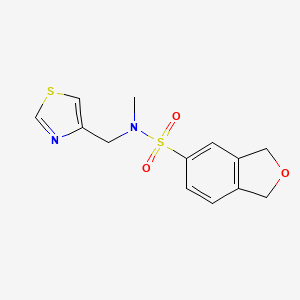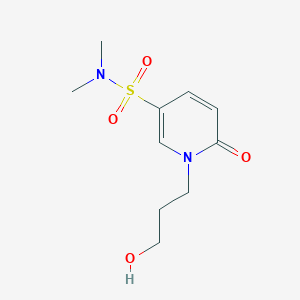![molecular formula C14H18ClN3O2S B7053870 3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B7053870.png)
3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions to form the pyrazole ring.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the 1-(1,3-dimethylpyrazol-4-yl)ethyl group.
Sulfonamide formation: The alkylated pyrazole is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution reactions: Products with the chloro group replaced by the nucleophile.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Sulfonic acid and amine derivatives.
Scientific Research Applications
3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal chemistry: As a potential antimicrobial agent due to its sulfonamide moiety.
Biological studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical research: Studying its reactivity and potential as a building block for more complex molecules.
Industrial applications: Potential use in the synthesis of other sulfonamide-based compounds with various applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, an essential nutrient for bacterial growth, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the chloro group and the dimethylpyrazolyl moiety. These features may confer unique reactivity and biological activity compared to other sulfonamides, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-9-5-6-12(7-14(9)15)21(19,20)17-11(3)13-8-18(4)16-10(13)2/h5-8,11,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFLXTUCLXFUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CN(N=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-methoxy-5-nitrophenyl)methylcarbamoylamino]-N,2-dimethylbenzamide](/img/structure/B7053791.png)
![[4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone](/img/structure/B7053795.png)
![2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B7053811.png)
![3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide](/img/structure/B7053829.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7053835.png)


![N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide](/img/structure/B7053851.png)
![N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B7053858.png)
![4-[4-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B7053862.png)
![N-[(2-tert-butylpyrimidin-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine](/img/structure/B7053881.png)
![4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7053885.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7053890.png)

